molecular formula C13H14O6S B2424768 Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-46-8

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2424768
CAS No.: 315237-46-8
M. Wt: 298.31
InChI Key: FHVJVQPNIVBXOM-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings) and a methanesulfonyloxy group, which is a type of sulfonate, a salt or ester of a sulfonic acid.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups it contains. Esters generally have pleasant odors and are often responsible for the fragrant odors of fruits and flowers .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is utilized in the synthesis of novel chemical compounds. For instance, it is used in the synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which are obtained in good yields and have their structures established based on spectral data and elemental analyses (Gao et al., 2011).

Crystallographic Studies

This compound is also important in crystallography. It's been used in the preparation of various benzofuran derivatives whose crystal structures are characterized by intermolecular hydrogen bonds and π–π stacking interactions. These studies contribute to understanding the molecular arrangement and interactions in solid-state chemistry (Choi et al., 2009), (Choi et al., 2009).

Hydrolysis and Oxidation Studies

Studies have explored the hydrolysis and oxidation processes involving this compound. These studies are crucial for understanding the chemical properties and reactions of ethyl benzofuran derivatives, which can be relevant in various chemical synthesis processes (Chan et al., 2008).

Synthesis of Pyrazolo and Thienobenzofuranquinone Derivatives

Research has been conducted on the synthesis of new heterocycles like pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides and thienobenzofuranquinone derivatives. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Coppo & Fawzi, 1997), (Kobayashi et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many esters are used in pharmaceuticals due to their ability to form hydrogen bonds with proteins, which can influence the drug’s effectiveness .

Properties

IUPAC Name

ethyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6S/c1-4-17-13(14)12-8(2)18-11-6-5-9(7-10(11)12)19-20(3,15)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVJVQPNIVBXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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